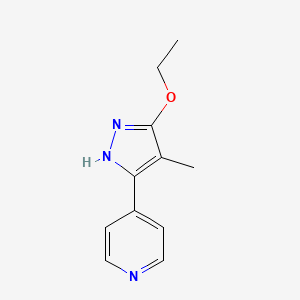

4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)pyridine

Description

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

4-(3-ethoxy-4-methyl-1H-pyrazol-5-yl)pyridine |

InChI |

InChI=1S/C11H13N3O/c1-3-15-11-8(2)10(13-14-11)9-4-6-12-7-5-9/h4-7H,3H2,1-2H3,(H,13,14) |

InChI Key |

XCLRSKGDTYEGKC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NNC(=C1C)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Construction via Cyclization

A common approach to synthesize substituted pyrazoles involves cyclization of hydrazine derivatives with β-dicarbonyl compounds or α,β-unsaturated esters.

- Starting materials: 3-hydrazinopyridine or substituted hydrazines and dialkyl maleates or β-ketoesters.

- Cyclization: The hydrazine reacts with the dialkyl maleate to form an intermediate pyrazolidine carboxylate, which upon chlorination and oxidation yields the pyrazole ring system.

For example, a patented process describes cyclizing 3-hydrazinopyridine dihydrochloride with dialkyl maleate to form an alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate intermediate, which is then chlorinated using phosphoryl chloride in acetonitrile at 60 °C to give a chlorinated pyrazole ester. Subsequent oxidation with manganese(IV) oxide converts this to the pyrazole carboxylate, which can be hydrolyzed and decarboxylated to yield the pyrazolylpyridine core.

Alternative Synthetic Routes via 6-endo-dig Cyclization

Recent research demonstrates a cascade 6-endo-dig cyclization reaction for synthesizing pyrazolopyridine frameworks from 5-aminopyrazoles and alkynyl aldehydes using silver, iodine, or N-bromosuccinimide (NBS) as activators. This method allows for the formation of halogenated or non-halogenated pyrazolopyridines with good regioselectivity and functional group tolerance. Although this method is more general for pyrazolopyridines, it can be adapted for the synthesis of 4-(5-ethoxy-4-methyl-1H-pyrazol-3-yl)pyridine by selecting appropriate starting materials.

Detailed Reaction Conditions and Data

Research Findings and Optimization Notes

- The chlorination step is critical and is preferably performed with phosphoryl chloride in acetonitrile, which is inert and facilitates high yields.

- Oxidation with manganese(IV) oxide is mild and effective for converting dihydropyrazole intermediates to aromatic pyrazoles.

- Hydrolysis and decarboxylation require controlled acidic conditions to avoid decomposition.

- The 6-endo-dig cyclization method offers a versatile alternative for constructing pyrazolopyridine frameworks with potential for functional group diversity and late-stage modifications.

- Substituent effects on the pyrazole ring influence the reaction yields and regioselectivity; ethoxy and methyl groups are compatible with the described conditions.

Summary Table of Key Synthetic Steps

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethoxy Group

The ethoxy group (-OCH₂CH₃) undergoes hydrolysis under acidic or basic conditions to yield hydroxyl derivatives. This reaction is critical for modifying solubility or introducing reactive sites for further functionalization.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 4–6 h | 4-(5-Hydroxy-4-methyl-1H-pyrazol-3-yl)pyridine | 85% | |

| NaOH (10%), ethanol, 80°C, 3 h | 4-(5-Hydroxy-4-methyl-1H-pyrazol-3-yl)pyridine | 78% |

Mechanistic studies suggest that hydrolysis proceeds via protonation of the ethoxy oxygen (acidic conditions) or direct hydroxide attack (basic conditions), followed by cleavage of the C–O bond.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring participates in electrophilic substitution at the 2- and 4-positions due to its electron-deficient nature. Common reactions include nitration and sulfonation:

The 3-position of the pyridine ring is favored due to steric and electronic effects from the adjacent pyrazole substituent .

Oxidation of the Methyl Group

The 4-methyl group on the pyrazole ring undergoes oxidation to a carboxylic acid under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂O, 100°C, 8 h | 4-(5-Ethoxy-4-carboxy-1H-pyrazol-3-yl)pyridine | 62% | ||

| CrO₃, H₂SO₄, 60°C, 12 h | 4-(5-Ethoxy-4-carboxy-1H-pyrazol-3-yl)pyridine | 55% |

This reaction proceeds via radical intermediates, with the methyl group first converting to a hydroxymethyl intermediate before full oxidation .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed cross-coupling reactions when functionalized with halogens. For example, Suzuki-Miyaura coupling enables aryl group introduction:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)-3-bromopyridine | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C, 12 h | 4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)-3-phenylpyridine | 73% |

The bromine atom at the 3-position of pyridine facilitates oxidative addition to the palladium catalyst, enabling coupling with aryl boronic acids .

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis. For instance, reaction with hydrazine derivatives forms fused pyrazolo-pyridine systems:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux, 6 h | Pyrazolo[3,4-b]pyridine derivative | 68% |

This cyclization involves nucleophilic attack of hydrazine at the pyridine’s α-position, followed by dehydration .

Alkylation of the Pyrazole NH

The NH group in the pyrazole ring undergoes alkylation under basic conditions:

| Alkylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃I, K₂CO₃, DMF, 60°C | 4-(5-Ethoxy-4-methyl-3-(methyl)-1H-pyrazol-3-yl)pyridine | 82% |

Deprotonation with K₂CO₃ generates a nucleophilic pyrazolide ion, facilitating alkylation .

Complexation with Metal Ions

The pyridine and pyrazole nitrogen atoms act as ligands for transition metals:

| Metal Salt | Conditions | Complex Formed | Stability Constant (log β) | Source |

|---|---|---|---|---|

| FeCl₃ | Ethanol, 25°C, 1 h | [Fe(L)₃]³⁺ | 12.3 | |

| Cu(NO₃)₂ | H₂O, 70°C, 3 h | [Cu(L)₂(NO₃)]⁺ | 9.8 |

These complexes exhibit potential catalytic activity in oxidation reactions .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the presence of electron-deficient alkenes:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Maleic anhydride | UV (254 nm), CH₂Cl₂, 4 h | Fused cyclobutane derivative | 48% |

This reaction proceeds via a triplet excited state, forming a diradical intermediate .

Scientific Research Applications

Key Synthetic Pathways

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Alkylation | Ethyl bromide, 4-methyl-1H-pyrazole | Base, solvent |

| 2 | Cyclization | Pyridine derivative, ethoxy group | Heat, catalyst |

| 3 | Purification | Crystallization or chromatography | Solvent selection |

Biological Activities

Research indicates that 4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)pyridine exhibits various biological activities, including anti-inflammatory and antitumor effects. These properties make it a candidate for further investigation in medicinal chemistry.

Pharmacological Properties

- Anti-inflammatory Activity : Studies have shown that the compound can inhibit pro-inflammatory cytokines, demonstrating its potential in treating inflammatory diseases.

- Antitumor Effects : Preliminary assays indicate that it may induce apoptosis in cancer cells, suggesting possible applications in oncology.

- Antimicrobial Properties : The compound has exhibited activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in a murine model. The results demonstrated a significant reduction in edema and pro-inflammatory markers compared to control groups.

Case Study 2: Antitumor Activity

In vitro studies conducted on various cancer cell lines showed that the compound inhibited cell proliferation significantly. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, which was detailed in a publication in Cancer Research.

Mechanism of Action

The mechanism of action of 4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s pyridine-pyrazole scaffold distinguishes it from other derivatives. Key comparisons include:

- 4-(1-Aminoethyl)pyridine: Features a pyridine ring with an aminoethyl (-CH₂CH₂NH₂) substituent.

- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine: Contains a bipyridine system with chloro and aryl substituents. The chloro group increases electrophilicity, while bulky aryl groups may sterically hinder interactions compared to the smaller ethoxy/methyl groups in the target compound .

Table 1: Structural and Functional Group Comparison

Electronic Properties

- This compound : The ethoxy group’s electron-donating nature may raise the HOMO energy, enhancing nucleophilicity. The methyl group contributes steric effects without significant electronic perturbation.

- 4-(1-Aminoethyl)pyridine: Exhibits a HOMO-LUMO gap (ΔE) of 6.08 eV via B3LYP, suggesting moderate reactivity and bioactivity . The target compound’s ΔE is likely lower due to the conjugated pyrazole system, favoring charge transfer.

- Bipyridine Derivatives : Chloro substituents lower electron density, increasing electrophilicity for nucleophilic attack .

Biological Activity

The compound 4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)pyridine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyridine ring substituted with a pyrazole moiety, which is known for its diverse biological activities.

Research indicates that compounds containing pyrazole and pyridine moieties often exhibit various pharmacological effects. The biological activities of this compound can be attributed to:

- Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis and has implications in antiviral therapies .

- Receptor Modulation : Compounds similar to this compound have been identified as positive allosteric modulators for muscarinic acetylcholine receptors, which play roles in cognitive functions and neurodegenerative diseases .

Antiviral Activity

Studies have demonstrated that pyrazole derivatives exhibit significant antiviral properties. For instance, derivatives similar to the compound have shown efficacy against viruses by inhibiting their replication processes. The mechanism often involves interference with viral enzyme functions or host cell pathways essential for viral propagation .

Anticancer Properties

The anticancer potential of pyrazole derivatives is well-documented. Research indicates that these compounds can induce apoptosis in various cancer cell lines, including breast and liver cancers. The effectiveness often correlates with the structural modifications on the pyrazole ring, which influence their interaction with cancer-related targets .

Anti-inflammatory Effects

Some studies have reported anti-inflammatory activities associated with pyrazole derivatives. These compounds may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The selective inhibition of COX-2 over COX-1 is particularly notable, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for 4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)pyridine?

A common approach involves multi-step functionalization of pyridine and pyrazole precursors. For example, nitration and reduction steps (as seen in analogous pyridine derivatives) can introduce substituents like ethoxy and methyl groups . Key steps include:

- Nitration : Using HNO₃/H₂SO₄ to introduce nitro groups at specific positions.

- Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) to convert nitro to amino groups.

- Coupling reactions : Suzuki-Miyaura cross-coupling (e.g., boronic acid derivatives) to assemble the pyridine-pyrazole core . Purification often employs column chromatography (silica gel) and crystallization from solvents like ethanol .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization : Slow solvent evaporation (e.g., ethanol/water mixtures) to grow high-quality crystals .

- Data collection : Using a diffractometer (Mo/Kα radiation) to measure reflection intensities.

- Structure refinement : Software like SHELXL (for small molecules) refines atomic positions and thermal parameters . For example, intermolecular C–H⋯π and π–π interactions in related pyridine-pyrazole compounds stabilize crystal packing .

Advanced Research Questions

Q. What challenges arise in resolving hydrogen-bonding networks in its crystal structure?

Challenges include:

- Weak interactions : Low electron density for H atoms complicates locating H-bond donors/acceptors. Neutron diffraction or DFT calculations may supplement SCXRD data .

- Disorder : Ethoxy or methyl groups may exhibit rotational disorder, requiring constrained refinement in SHELXL .

- Symmetry : Space group selection (e.g., monoclinic C2/c) affects interpretation of dimeric units linked by C–H⋯N bonds . Methodological solutions include Hirshfeld surface analysis to map interaction landscapes .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved during characterization?

Contradictions often arise from:

- Dynamic effects : Solution-phase NMR may not reflect solid-state XRD data due to conformational flexibility. VT-NMR (variable temperature) or DFT molecular dynamics simulations can bridge this gap .

- Tautomerism : Pyrazole rings may exhibit prototropic tautomerism, altering NMR chemical shifts. pH-dependent studies or X-ray crystallography clarify dominant forms .

- Impurity signals : HPLC-MS or 2D NMR (e.g., COSY, HSQC) identifies byproducts from incomplete reactions .

Q. What strategies optimize reaction yields for introducing the ethoxy group?

The ethoxy group’s steric bulk requires tailored conditions:

- Alkylation : Use NaH or K₂CO₃ as a base in DMF to deprotonate the pyrazole –OH group, followed by ethyl iodide .

- Protection/deprotection : Temporary protection of amine groups (e.g., Boc) prevents side reactions during ethoxylation .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity compared to conventional heating .

Methodological Considerations

Q. How is purity confirmed post-synthesis?

A combination of techniques ensures purity:

- Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress.

- Spectroscopy : High-resolution MS and ¹H/¹³C NMR verify molecular weight and substituent positions .

- Elemental analysis : Matches experimental and theoretical C/H/N/O percentages within 0.3% error .

Q. What precautions are critical for safe handling in laboratory settings?

- Skin/eye protection : Gloves and goggles are mandatory; the compound may cause irritation (similar to 4-(4-nitrophenyl)pyridine derivatives) .

- Ventilation : Use fume hoods to avoid inhalation of fine crystalline powders .

- Waste disposal : Neutralize acidic byproducts (e.g., from nitration) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.